molecular formula C4H7AuO4S+ B12667626 Dihydrogen (mercaptosuccinato(3-))aurate(2-) CAS No. 24145-43-5

Dihydrogen (mercaptosuccinato(3-))aurate(2-)

Cat. No.: B12667626
CAS No.: 24145-43-5
M. Wt: 348.13 g/mol
InChI Key: LRJBQNPYJJIASE-UHFFFAOYSA-O
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Description

Dihydrogen (mercaptosuccinato(3-))aurate(2-) is a pale yellow solid that is soluble in water and some organic solvents. It is a gold complex, typically exhibiting the characteristic properties of gold, such as catalytic and optical properties . This compound is often used as a catalyst in various chemical reactions due to its unique properties.

Preparation Methods

The synthesis of Dihydrogen (mercaptosuccinato(3-))aurate(2-) involves the reaction of gold salts with mercaptosuccinic acid under controlled conditions. The reaction typically occurs in an aqueous medium, and the product is isolated by precipitation or crystallization . Industrial production methods may involve large-scale batch reactors where the reaction conditions such as temperature, pH, and concentration of reactants are carefully controlled to ensure high yield and purity of the product.

Chemical Reactions Analysis

Dihydrogen (mercaptosuccinato(3-))aurate(2-) undergoes various types of chemical reactions, including:

Scientific Research Applications

Dihydrogen (mercaptosuccinato(3-))aurate(2-) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which Dihydrogen (mercaptosuccinato(3-))aurate(2-) exerts its effects involves its interaction with molecular targets such as enzymes and proteins. The gold center can coordinate with sulfur-containing groups in proteins, leading to inhibition or activation of enzymatic activity. This interaction can affect various cellular pathways, making it a potential therapeutic agent .

Comparison with Similar Compounds

Similar compounds to Dihydrogen (mercaptosuccinato(3-))aurate(2-) include other gold complexes such as:

Properties

CAS No.

24145-43-5

Molecular Formula

C4H7AuO4S+

Molecular Weight

348.13 g/mol

IUPAC Name

1,4-dihydroxy-1,4-dioxobutane-2-thiolate;gold;hydron

InChI

InChI=1S/C4H6O4S.Au/c5-3(6)1-2(9)4(7)8;/h2,9H,1H2,(H,5,6)(H,7,8);/p+1

InChI Key

LRJBQNPYJJIASE-UHFFFAOYSA-O

Canonical SMILES

[H+].[H+].C(C(C(=O)O)[S-])C(=O)O.[Au]

Origin of Product

United States

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